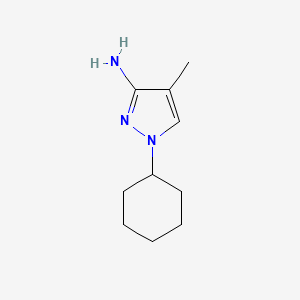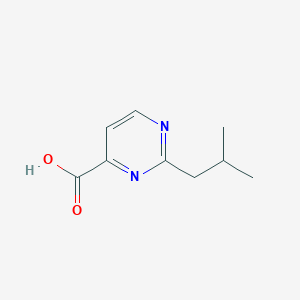
Clorhidrato de 1-(2,2-dimetil-2,3-dihidro-1-benzofuran-5-il)propan-1-amina
Descripción general
Descripción
This compound is a derivative of benzofuran, which is a heterocyclic compound . It has a benzofuran ring attached to a propylamine group. The benzofuran ring is substituted with two methyl groups at the 2nd position, making it a 2,2-dimethyl-2,3-dihydro-1-benzofuran .
Molecular Structure Analysis
The molecular formula of this compound is C13H19NO . It consists of a benzofuran ring, which is a fused ring system made up of a benzene ring and a furan ring . The benzofuran ring in this compound is substituted with two methyl groups at the 2nd position, and it’s attached to a propylamine group .Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Este compuesto ha demostrado potencial en la investigación anticancerígena debido a su capacidad para inhibir el crecimiento celular en diversas líneas celulares cancerosas. Los estudios han indicado efectos inhibitorios significativos en células de leucemia, cáncer de pulmón de células no pequeñas, cáncer de colon, cáncer del SNC, melanoma y cáncer de ovario . La eficacia del compuesto en estos diversos tipos de cáncer sugiere su versatilidad y potencial como agente terapéutico.
Síntesis Orgánica
Como material versátil, este compuesto se utiliza ampliamente en la síntesis orgánica. Su estructura única le permite actuar como precursor o intermedio en la síntesis de moléculas más complejas. Esto puede ser particularmente útil en el desarrollo de nuevos productos farmacéuticos o en el estudio de mecanismos de reacción.
Catálisis
En el campo de la catálisis, este compuesto podría explorarse por sus propiedades que pueden influir en las velocidades de reacción, la selectividad o el rendimiento de las reacciones químicas. Sus características estructurales podrían permitirle actuar como un ligando, estabilizando los estados de transición o intermedios en los ciclos catalíticos.
Ciencia de Materiales
La estructura molecular del compuesto sugiere aplicaciones potenciales en la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Podría investigarse para su uso en electrónica orgánica o fotónica.
Neurofarmacología
Dado su grupo amina y la presencia de un residuo de benzofurano, este compuesto puede tener aplicaciones en neurofarmacología. Podría estudiarse por sus efectos en los sistemas de neurotransmisores, lo que podría conducir al desarrollo de nuevos tratamientos para trastornos neurológicos.
Farmacocinética
Las propiedades del compuesto pueden ser relevantes en el estudio de la farmacocinética, particularmente sus perfiles de absorción, distribución, metabolismo y excreción (ADME). Comprender estos aspectos podría informar el diseño de fármacos con mejores perfiles de eficacia y seguridad.
Toxicología
Las evaluaciones de seguridad de los nuevos fármacos a menudo requieren estudios toxicológicos. El perfil de seguridad de este compuesto, incluida su toxicidad aguda y crónica, mutagenicidad y carcinogenicidad, serían áreas esenciales de investigación para garantizar su uso seguro en humanos.
Sistemas de Administración de Fármacos
Las características estructurales de este compuesto podrían hacerlo adecuado para explorar su uso en sistemas de administración de fármacos. Su capacidad para interactuar con membranas biológicas o para ser modificado para una administración dirigida podría ser valiosa para mejorar el índice terapéutico de los fármacos.
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have a broad range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their diverse pharmacological activities . The specific pathways affected by this compound and their downstream effects would need to be determined through further study.
Result of Action
Benzofuran derivatives have been reported to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects
Análisis Bioquímico
Biochemical Properties
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, it has been shown to influence the expression of genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to enzymes often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect the levels of various metabolites and influence the overall metabolic flux within the cell .
Transport and Distribution
The transport and distribution of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can affect its activity and function, making it a critical aspect of its biochemical analysis .
Propiedades
IUPAC Name |
1-(2,2-dimethyl-3H-1-benzofuran-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11(14)9-5-6-12-10(7-9)8-13(2,3)15-12;/h5-7,11H,4,8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJJPLNQBDVKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(C2)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311313-92-4 | |
| Record name | 5-Benzofuranmethanamine, α-ethyl-2,3-dihydro-2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311313-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)
![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)


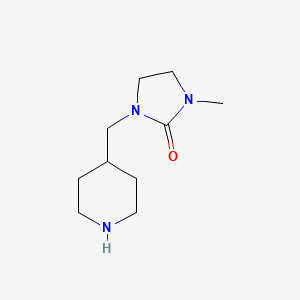
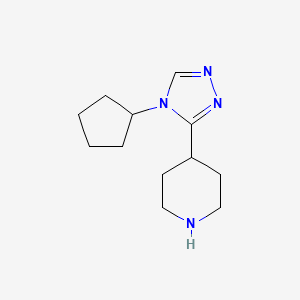

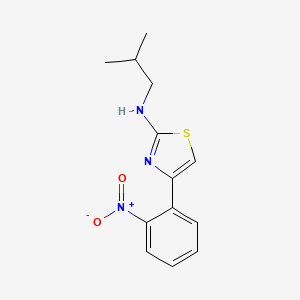
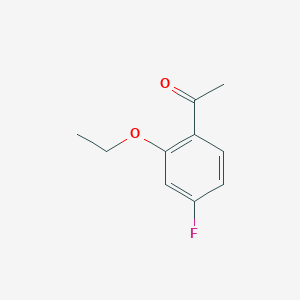

amine](/img/structure/B1454108.png)
